molecular formula C18H21N3O2 B3819070 N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide

N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide

Cat. No. B3819070
M. Wt: 311.4 g/mol
InChI Key: ZMQXMRMOPGZSNL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide (abbreviated as MPPM) is a chemical compound that has been widely studied for its potential applications in scientific research. MPPM is a member of the malonamide family of compounds, which have been shown to have a variety of biological and chemical properties. In

Scientific Research Applications

N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the primary uses of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide is as a chelating agent for metal ions, particularly uranium. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been shown to have a high affinity for uranium and can be used to extract the metal from contaminated water sources. In addition to its metal-chelating properties, N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has also been investigated for its potential as a drug delivery system and as a tool for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has been shown to have a high binding affinity for uranium, as well as other metal ions such as copper and nickel. The complexation of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide with metal ions can lead to changes in the chemical and physical properties of the metal, which can have a variety of biological and environmental effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide are largely dependent on its interactions with metal ions. As a chelating agent, N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide can bind to metal ions in the body and prevent them from interacting with other molecules. This can have both positive and negative effects on biological systems, depending on the specific metal ion involved and the location of the binding site. N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide has also been shown to have antioxidant properties, which may be related to its ability to chelate metal ions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in lab experiments is its high affinity for metal ions, particularly uranium. This makes it a useful tool for studying metal-ligand interactions and for extracting metal ions from contaminated samples. However, the use of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in lab experiments is not without limitations. For example, the compound is relatively unstable and can decompose over time, which can affect its performance in experiments. In addition, the high affinity of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide for metal ions can make it difficult to control the specificity of its interactions, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide. One area of interest is the development of new chelating agents based on the structure of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide. These compounds could be designed to have improved stability, specificity, and selectivity for different metal ions. Another area of research is the application of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in environmental remediation, particularly for the removal of uranium from contaminated water sources. Finally, there is potential for the use of N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide in the development of new drugs or drug delivery systems, particularly for the treatment of diseases related to metal toxicity.

properties

IUPAC Name

N'-(4-methylphenyl)-N-(3-pyridin-4-ylpropyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-6-16(7-5-14)21-18(23)13-17(22)20-10-2-3-15-8-11-19-12-9-15/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXMRMOPGZSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N'-(3-pyridin-4-ylpropyl)malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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